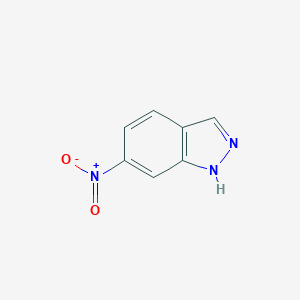

6-Nitroindazole

Description

Overview of Indazole Heterocycles in Medicinal Chemistry and Drug Discovery

Indazole-containing derivatives are recognized as important heterocycles in drug molecules and have gained considerable attention in medicinal chemistry. wikipedia.orgtcichemicals.commims.comfishersci.cauni.lu These compounds feature a bicyclic ring structure formed by the fusion of a pyrazole (B372694) ring and a benzene (B151609) ring. impactfactor.org The indazole nucleus is considered a pharmaceutically important and emerging heterocycle. fishersci.ca

Indazole derivatives substituted with various functional groups exhibit a wide range of biological activities. These include anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities. wikipedia.orgtcichemicals.comfishersci.ca The indazole scaffold serves as a structural motif in numerous commercially available drugs, such as the anticancer agents niraparib (B1663559) and pazopanib. Indazoles are regarded as "privileged structures" or important pharmacophores in medicinal chemistry, attracting interest as lead molecules for drug development, particularly in areas like anticancer research and infectious diseases. mims.com Furthermore, indazoles can be considered bioisosteres of indoles and are valued in the development of bioactive compounds, especially for the design of kinase inhibitors. guidetopharmacology.org

Significance of the Nitro Group in the Indazole Scaffold

The presence of a nitro group (-NO₂) on the indazole scaffold, such as at the 6-position in 6-nitroindazole, significantly influences the electronic properties of the aromatic ring. This influence, along with steric effects, plays a crucial role in determining the compound's solubility, reactivity, and potential biological activity. fishersci.ca The position of the nitro group can also differentiate positional isomers, leading to variations in their properties. fishersci.ca

Research findings highlight the impact of nitro substitution on biological activity. For instance, in studies on indazole derivatives, nitro substitution at the 2-position was found to enhance anticancer efficacy. guidetopharmacology.orgtcichemicals.com Compounds containing a nitro group have also demonstrated good activity against various bacterial strains. nih.gov Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), have shown that the nitro group at position 6 in nitroindazoles results in a significant shift towards weak fields for adjacent protons (H-5 and H-7), indicating its electronic influence on the indazole system. uni.lu While specific data for this compound is illustrative, studies on other nitroindazole isomers, like the reduction of a 5-nitro group to an amine, have shown a significant enhancement in binding affinity to kinases such as MAPK1, further underscoring the importance of this functional group and its modifications in modulating biological interactions. nih.gov The intriguing physical and biological properties of nitro-indazole derivatives have led to considerable research attention. americanelements.com

Historical Context of this compound Research

Research into indazole derivatives, including this compound, has been a subject of significant interest in medicinal chemistry for many years due to the broad spectrum of activities associated with the indazole nucleus. fishersci.ca Efforts have been consistently made over several decades to synthesize novel indazole compounds and evaluate their potential biological activities. mims.com

This compound has historically served as a key starting material for the synthesis of new derivatives aimed at biological evaluation. For example, it has been utilized in the synthesis of thiazolidines and other heterocyclic systems for screening against various biological targets. fishersci.canih.govguidetopharmacology.org Early investigations explored the anti-inflammatory potential of indazole and its derivatives, including this compound, in experimental models. epa.gov

Synthetic studies have focused on the preparation of substituted 6-nitro-1H-indazoles and indazole cycloaddition products, exploring different chemical methodologies to access diverse structures. americanelements.com More fundamental research, such as a detailed spectroscopic and electrochemical study in 2015 on N-alkylated nitroindazoles (including this compound), aimed to provide a clearer understanding of the electronic distribution and reactivity of these molecules. uni.lu In more recent academic endeavors, this compound derivatives have been used as precursors for the synthesis of compounds like 6-substituted aminoindazoles, which were subsequently evaluated for their anticancer properties. cenmed.com Beyond its use as a synthetic building block, this compound is also historically recognized and studied for its role as an inhibitor of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS), serving as a tool to investigate neuronal signaling pathways. impactfactor.orgfishersci.cactdbase.org A common synthetic route to this compound involves the cyclization of 5-nitroaniline derivatives. fishersci.ca

Detailed Research Findings

Academic research on this compound and its derivatives has yielded detailed findings regarding their biological activities.

In a study evaluating the anti-inflammatory and antioxidant activities of indazole and its derivatives, this compound demonstrated notable effects. epa.gov

| Compound | TNF-α Inhibition (250 µM) | Lipid Peroxidation Inhibition (200 µg/ml) | DPPH Activity Inhibition (200 µg/ml) |

| Indazole | 62% | 64.42% | 57.21% |

| 5-Aminoindazole | 58% | 81.25% | 51.21% |

| This compound | 29% | 78.75% | 72.60% |

Note: Data extracted from a study on anti-inflammatory and antioxidant activity. epa.gov

Further research on synthesized derivatives of this compound has explored their potential against various pathogens. For instance, a study on thiazolidine (B150603) derivatives linked to this compound reported varying degrees of antibacterial, antifungal, and antitubercular activities. nih.gov Compounds containing a nitro group in this series generally displayed good activity against tested bacterial strains compared to those with chloro or bromo groups. nih.gov

Another study investigating 3-chloro-6-nitro-1H-indazole derivatives evaluated their antileishmanial activity against different Leishmania species. macsenlab.com The inhibitory potency was found to be dependent on the specific Leishmania species. macsenlab.com

| Compound | L. infantum IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. major IC₅₀ (µM) |

| Compound 4 | 13.4 ± 0.9 | > 50 | > 50 |

| Compound 5 | 16.1 ± 1.2 | > 50 | > 50 |

| Compound 7 | 10.5 ± 0.8 | > 50 | > 50 |

| Compound 10 | 11.3 ± 0.7 | > 50 | > 50 |

| Compound 11 | 7.8 ± 0.5 | 48.3 ± 3.1 | > 50 |

| Compound 12 | 9.6 ± 0.6 | > 50 | > 50 |

| Compound 13 | 6.5 ± 0.4 | 45.1 ± 2.9 | 49.5 ± 3.3 |

Note: Data represents IC₅₀ values (concentration causing 50% inhibition) for selected 3-chloro-6-nitro-1H-indazole derivatives against different Leishmania species. macsenlab.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZRMRUXSPNQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884407 | |

| Record name | 1H-Indazole, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7597-18-4 | |

| Record name | 6-Nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7597-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indazole, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 6 Nitroindazole

Established Synthetic Pathways for 6-Nitroindazole

Several methods have been developed for the synthesis of this compound, with the cyclization of 5-nitroaniline derivatives being a widely documented approach.

A prominent method for synthesizing this compound involves the cyclization of 5-nitroaniline derivatives. This strategy utilizes a diazotization reaction followed by a ring closure to construct the indazole core with the nitro group correctly positioned at the 6-position.

The synthesis via cyclization typically begins with the diazotization of 5-nitroaniline. This involves treating the amino group of 5-nitroaniline with a diazotizing agent, such as tert-butyl nitrite (B80452), often in an acidic medium like glacial acetic acid. The resulting diazonium intermediate then undergoes spontaneous cyclization, forming the indazole ring structure. This method is favored for laboratory-scale synthesis due to its reported high yields and relative simplicity. For instance, analogous methyl-substituted derivatives have shown yields exceeding 98% using this method. The absence of alkyl substituents in the parent this compound simplifies purification by minimizing side product formation.

Another approach, though less commonly reported in academic literature but potentially used in industrial production, involves the direct nitration of indazole. This method relies on achieving regioselective nitration to primarily substitute the 6-position of the indazole ring. The fused benzene-pyrazole structure of indazole influences electrophilic substitution, with the electron-withdrawing nature of the pyrazole (B372694) ring directing nitration to the 6-position due to reduced steric hindrance compared to the 5-position. Typical nitration reagents include a mixture of concentrated nitric acid and sulfuric acid, often at low temperatures (0–5°C) to control the reaction and minimize byproducts. Industrial processes may employ continuous nitration reactors for temperature control and homogeneous mixing. While the cyclization route generally offers higher yields and purity in laboratory settings, the nitration route can be more cost-effective for bulk production despite potentially lower regioselectivity and the formation of isomeric nitroindazoles as byproducts.

| Aspect | Cyclization Route | Nitration Route |

| Yield | >95% | 70–80% |

| Purity | High (98%) | Moderate (90%) |

| Scalability | Lab-scale | Industrial |

| Byproducts | Minimal | Isomeric nitroindazoles |

| Cost | Moderate | Low |

Cyclization of 5-Nitroaniline Derivatives

Synthesis of this compound Derivatives

The this compound core can be modified through various chemical reactions to synthesize a range of derivatives. Key strategies include alkylation of the nitrogen atoms and reduction of the nitro group.

Alkylation of this compound primarily occurs at the nitrogen atoms (N1 and N2) of the indazole ring. thieme-connect.dersc.orgresearchgate.net N-alkylation, such as methylation, is a common transformation for synthesizing substituted indazoles. thieme-connect.dersc.org

The alkylation of indazoles, including this compound, can yield two regioisomers: the N1-alkylated product and the N2-alkylated product. thieme-connect.deresearchgate.net The regioselectivity of this reaction is influenced by the reaction conditions, including the solvent, temperature, and the nature of the alkylating agent and base used. rsc.orgresearchgate.netresearchgate.net

Under neutral conditions, methylation of this compound has been reported to primarily yield the 2-methyl derivative, while under acidic conditions, the 1-methyl derivative is obtained as the sole product. rsc.orgresearchgate.net For example, methylation of 6-nitro-1H-indazole with methyl iodide under neutral conditions resulted in a mixture containing 2-methyl-6-nitro-2H-indazole as the major product (50% yield) and 1-methyl-6-nitro-1H-indazole as the minor product (10% yield), along with a dimethylated product (17% yield). researchgate.netresearchgate.net Methylation using methyl toluene-p-sulfonate also favored the 2-methylated product (50% yield). researchgate.netresearchgate.net Conversely, methylation with diazomethane (B1218177) in the presence of BF₃·Et₂O predominantly afforded the 1-methylated product (75% yield). researchgate.net Methylation using dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) has been reported to give an approximately 1:1 mixture of the N1- and N2-methyl isomers. researchgate.netresearchgate.net

Several methods exist for methylation, including using dimethyl sulfate in a DCM/DMSO solvent system, which yielded the 2-methyl isomer in 78% yield. Methylation with trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt) under mild conditions has been reported to give an 87% yield. Methyl 2,2,2-trichloroacetimidate with trifluoromethanesulfonic acid as a catalyst is another method. A patent-pending approach utilizes methyl carbonate in dimethylformamide with a Zn(OTf)₂ catalyst, offering operational simplicity and reduced environmental impact, with reported yields of 70-75%.

The nitro group at the 6-position of this compound can be reduced to an amino group, yielding 6-aminoindazole derivatives. thieme-connect.degoogle.com This is a crucial transformation for introducing an amino functionality that can be further modified. The reduction of nitro groups to amino groups is a well-established chemical transformation. google.comwikipedia.org

Various reducing agents can be employed for this conversion. Metals such as iron (Fe), zinc (Zn), tin (Sn), and indium (In) in the presence of an acid source are commonly used. google.comwikipedia.org Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) under a hydrogen atmosphere is also an effective method for reducing the nitro group in this compound derivatives. nih.govrsc.org For example, the reduction of a this compound derivative with iron metal in the presence of aqueous ammonium (B1175870) chloride yielded the corresponding 6-amino compound. google.com Similarly, stirring a nitroindazole compound with 10% Pd/C in methanol (B129727) or THF under a hydrogen gas atmosphere successfully reduced the nitro group to an amine. rsc.org Stannous chloride (SnCl₂) in ethanol (B145695) has also been used for the selective reduction of this compound, yielding sulfonamide derivatives without nucleophilic substitution byproducts. The reduction of nitroindazoles using SnCl₂ has been widely explored due to its selectivity, operational simplicity, low cost, and ease of isolation. researchgate.net

| Reducing Agent | Conditions | Notes |

| Fe with aqueous NH₄Cl | - | Yields 6-amino compound. google.com |

| 10% Pd/C under H₂ atmosphere | Room temperature in MeOH or THF, 4 h. rsc.org | Crude product can be used without further purification. rsc.org |

| Anhydrous SnCl₂ in ethanol | - | Selective reduction, yields sulfonamide derivatives. |

| SnCl₂·2H₂O | 80 °C, 5–10 h. tandfonline.com | Used for in situ reduction and cyclization to quinoline (B57606) derivatives. tandfonline.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, facilitates these reactions. masterorganicchemistry.com Electron-withdrawing groups positioned ortho or para to the leaving group tend to accelerate the reaction rate. masterorganicchemistry.com

This compound can undergo SNAr reactions. For instance, the nitro group at position 6 facilitates SNAr reactions, as observed in its coupling with 2,6-dichloropyrazine (B21018) to form intermediates for kinase inhibitors.

Synthesis of Thiazolidinone Derivatives of this compound

Thiazolidinone derivatives of this compound have been synthesized. A series of 4-thiazolidine derivatives of this compound were synthesized using this compound as a starting material. researchgate.nete3s-conferences.org One method involves reacting this compound with propylamine (B44156) followed by cyclization with substituted benzaldehydes and thioglycolic acid to prepare 4-thiazolidine derivatives. Another reported synthesis involves the reaction of this compound with 1-bromo-3-chloropropane (B140262) to form N-(3-chloropropyl)-6-nitroindazole, which is an intermediate in the synthesis of thiazolidine (B150603) derivatives. researchgate.net Further reactions involving this intermediate and substituted benzaldehydes and thioglycolic acid lead to the formation of thiazolidinone derivatives. researchgate.net

Table 1: Example Synthesis of Thiazolidinone Derivatives Precursor

| Starting Material | Reagents | Intermediate Product |

| This compound | 1-bromo-3-chloropropane | N-(3-chloropropyl)-6-nitroindazole |

| Intermediate Product + Substituted Benzaldehyde + Thioglycolic acid | Cyclization conditions | Thiazolidinone Derivatives |

Detailed research findings on the synthesis of specific thiazolidinone derivatives have been reported, including spectral analyses such as IR, 1H NMR, 13C NMR, and FAB-Mass to confirm their structures. researchgate.netarcjournals.org

Optimization of Reaction Efficiency in this compound Synthesis

Optimization of reaction efficiency in the synthesis of this compound and its derivatives involves controlling various parameters. For the cyclization of nitro-substituted aniline (B41778) derivatives to form the indazole core, key parameters for optimal yield include maintaining the temperature at 20–25°C to prevent premature decomposition of the diazonium intermediate and using glacial acetic acid as both solvent and acid catalyst. Conducting the reaction under an inert atmosphere, such as nitrogen, is also important to avoid oxidative side reactions.

In the synthesis of this compound derivatives via nucleophilic substitution or condensation reactions, optimization can involve temperature control, typically maintained at 60–80°C to avoid side reactions, and the use of acid catalysts like acetic acid to enhance cyclization efficiency.

Optimization studies for the direct carbonylation of indazoles, including nitro-substituted indazoles, have shown that acetonitrile (B52724) is a suitable reaction medium and tetraethyl ammonium cyanide (TEACN) can be used as a promoter. researchgate.net In some methylation reactions of nitroindazole, acetone (B3395972) and cesium carbonate (Cs2CO3) have been found to be favorable for optimizing the solvent and base. umw.edu

Table 2: Examples of Optimized Reaction Parameters

| Reaction Step | Parameter | Optimized Condition(s) | Reference |

| Cyclization of nitro-substituted aniline | Temperature | 20–25°C | |

| Solvent/Catalyst | Glacial acetic acid | ||

| Atmosphere | Inert (e.g., nitrogen) | ||

| Synthesis of thiazolidine derivatives | Temperature | 60–80°C | |

| Catalyst | Acid catalysts (e.g., acetic acid) | ||

| Direct carbonylation of nitroindazole | Solvent | Acetonitrile | researchgate.net |

| Promoter | Tetraethyl ammonium cyanide (TEACN) | researchgate.net | |

| Methylation of nitroindazole | Solvent | Acetone | umw.edu |

| Base | Cesium carbonate (Cs2CO3) | umw.edu |

Temperature Control

Temperature plays a significant role in the synthesis and functionalization of this compound. In the synthesis of 3-bromo-6-nitroindazole from indazole, careful control of temperature and reaction time is essential to favor the desired substitution pattern and prevent over-substitution or side reactions. a2bchem.com For the synthesis of 6-methyl-7-nitro-1H-indazole, a related nitroindazole, precise temperature maintenance at 0–5°C is employed during the nitration step to prevent over-nitration.

In the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole, some reaction mixtures are stirred at room temperature for several hours. researchgate.netarcjournals.org Conversely, other steps in the derivatization of this compound, such as the reaction of compound 4 with substituted benzaldehydes in the presence of sodium ethoxide, involve heating the mixture on a steam bath at 80-90°C for a few hours after initial stirring at room temperature. arcjournals.org Similarly, the reaction of compound 3 with thioglycolic acid in the presence of ZnCl₂, a catalyst, involves stirring at room temperature followed by heating at 80-90°C. arcjournals.org Heck reactions involving 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole have been carried out at about 80°C. googleapis.com Alkylation of this compound derivatives with iodomethane (B122720) and potassium carbonate in DMF has been reported at 60°C. rsc.org

The cyclization method for synthesizing this compound, often starting from 5-nitroaniline derivatives, can involve maintaining temperatures between 0–5°C to control reaction exothermicity and minimize byproducts. For the synthesis of 4-thiazolidine derivatives, maintaining a temperature of 60–80°C is suggested to avoid side reactions.

Catalyst Utilization (e.g., Acid Catalysts)

Catalysts are frequently employed to facilitate the synthesis and derivatization of this compound. Acid catalysts, such as acetic acid, are reported to enhance cyclization efficiency in the synthesis of this compound derivatives. The diazotization of 5-nitroaniline, a key step in one synthetic route to this compound, is carried out using tert-butyl nitrite in glacial acetic acid. Strong acids, such as hydrochloric acid, are required in diazotizing reactions to convert an amino group into a diazonium salt, which is relevant for derivatizing this compound after reducing the nitro group to an amine. google.com

In derivatization reactions, various catalysts are used depending on the specific transformation. The synthesis of 3-bromo-6-nitroindazole through electrophilic bromination can utilize catalysts like azobisisobutyronitrile (AIBN) under light initiation or a radical initiator. a2bchem.com Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and Pd(PPh₃)₄, are effective in Suzuki and Heck cross-coupling reactions involving iodinated nitroindazole intermediates like 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole. googleapis.comgoogle.comresearchgate.net Copper(I) catalysts, such as CuI, are used in click chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) for the selective synthesis of triazole regioisomers linked to this compound derivatives. nih.gov Zinc chloride (ZnCl₂) has been reported as a catalyst in the reaction of indazole derivatives with thioglycolic acid to form thiazolidine rings. arcjournals.org

Metals like iron (Fe), zinc (Zn), tin (Sn), and indium (In) can be used with an H⁺ source to reduce the nitro group of this compound to an amino group, a common step in preparing derivatives. google.com For instance, the reduction of a 6-nitro-3-substituted indazole to the corresponding 6-amino compound has been achieved using iron metal in the presence of an aqueous solution of ammonium chloride. google.com Anhydrous SnCl₂ in ethanol has also been used for the selective reduction of the nitro group in this compound.

Here is a summary of some reaction conditions and outcomes:

| Reaction Type | Starting Material(s) | Catalyst(s) / Reagent(s) | Temperature (°C) | Key Outcome | Source |

| Cyclization | 5-nitroaniline derivatives | tert-butyl nitrite, glacial acetic acid (acid) | 0–5 | Formation of indazole ring with 6-nitro group | |

| Derivatization (Bromination) | Indazole | HNO₃/H₂SO₄ (nitration), NBS, AIBN (radical) | Controlled | Synthesis of 3-bromo-6-nitroindazole | a2bchem.com |

| Derivatization (Alkylation) | This compound derivative, iodomethane | K₂CO₃ | 60 | N-alkylation of indazole ring | rsc.org |

| Derivatization (Heck Reaction) | 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | Pd(OAc)₂, ligand, base, solvent | ~80 | C-3 functionalization with vinyl/aryl groups | googleapis.com |

| Derivatization (Click Chemistry) | Dipolarophile, azides | Cu(I) catalyst | Not specified | Selective synthesis of triazole regioisomers | nih.gov |

| Derivatization (Thiazolidine) | Indazole derivative, thioglycolic acid | ZnCl₂ (catalytic) | 80-90 | Formation of thiazolidine ring | arcjournals.org |

| Reduction of Nitro Group | This compound | Fe, Zn, Sn, or In with H⁺ source; SnCl₂ | Not specified | Conversion to 6-aminoindazole | google.com |

Chemical Reactivity and Reaction Mechanisms of 6 Nitroindazole

Reactivity Profile of the Nitro Group at Position 6

The nitro group (-NO₂) at the 6-position significantly impacts the electronic distribution within the indazole ring, influencing its reactivity. vulcanchem.comontosight.ai This electron-withdrawing effect makes the ring system more susceptible to certain types of reactions while potentially deactivating it towards others.

Selective Reduction Pathways

The nitro group at position 6 of 6-nitroindazole can undergo selective reduction to yield the corresponding amino group, forming 6-aminoindazole. google.com This transformation is a key step in the synthesis of various derivatives. Selective reduction can be achieved using various reducing agents. For instance, anhydrous SnCl₂ in ethanol (B145695) facilitates the selective reduction of the nitro group, yielding sulfonamide derivatives without the formation of nucleophilic substitution byproducts. This contrasts with nitro groups at other positions, such as 4-nitroindazole, which may favor alternative reaction pathways like nucleophilic displacement under similar conditions. Metals like iron (Fe), zinc (Zn), tin (Sn), and indium (In) can also be used with an H⁺ source to reduce a nitro group to an amino group through a sequence of single electron transfer (SET)/protonation reactions. google.com Catalytic hydrogenation, for example, using H₂ with a Pd-C catalyst, is another method for reducing the nitro group to an amine. vulcanchem.comrsc.org

Facilitation of SNAr Reactions

The electron-withdrawing nature of the nitro group at the 6-position also facilitates SNAr (nucleophilic aromatic substitution) reactions on the indazole ring. This activation makes certain ring carbons more electrophilic and thus prone to attack by nucleophiles. This is exemplified in the coupling of this compound with 2,6-dichloropyrazine (B21018), a reaction utilized in the synthesis of intermediates for kinase inhibitors. The nitro group enhances the reactivity of the aromatic ring towards nucleophilic attack at positions ortho and para to the nitro group, such as positions 5 and 7.

Nucleophilic and Electrophilic Attack Prediction

Understanding the sites within this compound that are most susceptible to nucleophilic and electrophilic attack is crucial for predicting its reaction pathways. researchgate.netarpgweb.com Theoretical methods, such as those based on Density Functional Theory (DFT), are employed for this purpose. researchgate.netarpgweb.comarpgweb.comjmaterenvironsci.com

Fukui Functions and Dual Descriptor Analysis

Fukui functions and the dual descriptor are computational tools derived from DFT that help predict the local reactivity of a molecule towards nucleophilic and electrophilic attack. researchgate.netarpgweb.comarpgweb.comhackernoon.comscm.com Fukui functions quantify the change in electron density at a particular atomic site upon the addition or removal of an electron, indicating its propensity for electrophilic (f⁻) or nucleophilic (f⁺) attack, respectively. hackernoon.com The dual descriptor (Δf(r)) further refines this analysis by highlighting regions that favor either nucleophilic (Δf(r) > 0) or electrophilic (Δf(r) < 0) attack. hackernoon.com

Studies utilizing Fukui functions and dual descriptor analysis on nitroindazole derivatives, including those with nitro groups at the 6-position, have been conducted to map the distinction between atoms capable of undergoing nucleophilic and electrophilic attacks. researchgate.netarpgweb.comarpgweb.com These analyses provide insights into the regioselectivity observed in various reactions of nitroindazoles. researchgate.netarpgweb.comjmaterenvironsci.com For instance, theoretical calculations can suggest preferential sites for nucleophilic attack, such as the C5 and C7 carbon atoms in certain substituted indazoles, as indicated by regions with favorable electrophilicity indices (f⁺). rsc.org Conversely, the nucleophilicity index (f⁻) can help identify sites prone to electrophilic attack. rsc.org

Mechanisms of Addition Reactions (e.g., with Formaldehyde)

Indazoles, including this compound, undergo addition reactions with carbonyl compounds like formaldehyde (B43269). acs.orgresearchgate.netnih.gov These reactions typically involve the nitrogen atoms of the indazole ring. thieme-connect.de

Formation of (1H-indazol-1-yl)methanol Derivatives

The reaction of NH-indazoles, such as 6-nitro-1H-indazole, with formaldehyde in acidic aqueous solutions leads to the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgresearchgate.netnih.govresearchgate.net This reaction involves the addition of formaldehyde to the N1 position of the indazole ring. acs.orgresearchgate.netnih.gov Experimental studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and crystallography have helped elucidate the mechanism of formation of these N1-substituted products. acs.orgresearchgate.netnih.govresearchgate.net

The mechanism in acidic conditions is understood to involve protonated formaldehyde due to its lower pKa compared to indazoles. acs.orgnih.gov While a direct reaction between the indazolium cation and neutral or protonated formaldehyde is considered unlikely, the mechanism may involve a relayed catalysis by a water molecule. acs.orgnih.gov Theoretical calculations, such as those performed at the B3LYP/6-311++G(d,p) level, have provided a theoretical basis for the experimental observations regarding the formation of N1-CH₂OH derivatives. acs.orgresearchgate.netnih.govresearchgate.net

The reaction of indazoles with formaldehyde to form azolylmethanols is a characteristic reaction of N-unsubstituted azoles. acs.orgnih.gov For 6-nitro-1H-indazole, this addition reaction specifically yields the corresponding (6-nitro-1H-indazol-1-yl)methanol. acs.orgresearchgate.netnih.gov

Influence of Nitro Group Position on Reactivity

The position of a nitro group on the indazole core significantly influences its chemical reactivity due to the strong electron-withdrawing nature of the nitro functionality. This effect alters the electron density distribution across the bicyclic system, thereby affecting susceptibility to electrophilic and nucleophilic attack, as well as influencing properties like acidity and tautomerism.

For this compound, the nitro group at the 6-position exerts an electron-withdrawing inductive and resonance effect on the indazole ring. This generally deactivates the ring towards electrophilic substitution but activates certain positions towards nucleophilic aromatic substitution (SNAr). Specifically, the 6-nitro group facilitates SNAr reactions, particularly at the adjacent 5- and 7-positions of the indazole ring . This is in contrast to isomers like 4-nitroindazole, which may favor alternative nucleophilic pathways in some reactions .

The electron-deficient nature induced by the nitro group also affects the acidity of the N-H proton in the indazole ring, increasing its acidity compared to unsubstituted indazole lookchem.comdrugbank.com. The pKa value is a quantitative measure of this acidity, and its variation with nitro group position reflects the differing electronic influences.

Comparative studies on the reactivity of nitroindazole isomers highlight these positional effects. For instance, in reactions with formaldehyde under aqueous acidic conditions, indazole, 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles were found to react, whereas 7-nitro-1H-indazole did not react under the same conditions acs.orgnih.gov. This suggests that the nitro group at the 7-position imposes steric or electronic constraints that hinder this specific reaction, a limitation not observed for the 6-nitro isomer. acs.orgnih.gov

In reduction reactions, the nitro group in this compound can be selectively reduced to an amino group, a common transformation used in the synthesis of various derivatives vulcanchem.com. While this reduction is a general reaction for nitroarenes, the position can influence the reaction conditions or potential side reactions.

The position of the nitro group also impacts the regioselectivity of reactions occurring at the nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring. Alkylation reactions, for example, can yield different ratios of N1- and N2-substituted products depending on the nitro group's location and the reaction conditions nih.govresearchgate.net. While a study on cycloaddition reactions with certain nitroindazoles suggested that the nitro group position did not significantly affect the reaction yield as a dipolarophile, other reaction types demonstrate a clear positional influence on reactivity. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable data illustrating the electronic effects of the nitro group at different positions. The chemical shifts of protons and carbons in the indazole ring are sensitive to the electron density, which is perturbed by the nitro substituent. Comparisons of NMR data for different nitroindazole isomers show distinct variations in chemical shifts depending on the nitro group's position, reflecting the altered electronic environment and providing insights into their relative reactivities nih.govarpgweb.com. For example, the presence of a nitro group at position 6 results in significant shifts towards weaker fields for adjacent protons (H-5 and H-7) in 1H NMR spectra, indicating decreased electron density at these positions arpgweb.com.

The following table summarizes some comparative reactivity data and properties influenced by the nitro group position in indazole isomers:

| Indazole Isomer | Reactivity with Formaldehyde (aq. HCl) | SNAr Activation at 5/7 Positions | Acidity (pKa) Influence | Notes on Reactivity |

| Indazole | Reacts acs.orgnih.gov | Less activated | Baseline acidity | Undergoes electrophilic substitution chemicalbook.com |

| 4-Nitroindazole | Reacts acs.orgnih.gov | Activation at 5/7 | Increased acidity ontosight.ai | May favor alternative nucleophilic pathways compared to this compound |

| 5-Nitroindazole (B105863) | Reacts acs.orgnih.gov | Activation at 4/6 | Increased acidity drugbank.com | Nitro group is a strong electron-withdrawing group ontosight.ai |

| This compound | Reacts acs.orgnih.gov | Strong activation at 5/7 | Increased acidity lookchem.com | Facilitates SNAr; undergoes selective reduction |

| 7-Nitroindazole (B13768) | Does not react acs.orgnih.gov | Activation at 6 | Increased acidity arpgweb.com | Steric or electronic hindrance in some reactions acs.orgnih.gov |

Data Table: Comparative Properties and Reactivity of Nitroindazole Isomers

| Property / Reactivity | Indazole | 4-Nitroindazole | 5-Nitroindazole | This compound | 7-Nitroindazole |

| Reaction with Formaldehyde (aq. HCl) | Yes | Yes | Yes | Yes | No |

| SNAr Activation at Positions 5/7 | Low | Moderate | - | High | - |

| SNAr Activation at Positions 4/6 | Low | - | High | - | Moderate |

| General Acidity (relative pKa) | Baseline | Higher | Higher | Higher | Higher |

| Favored Nucleophilic Pathways | - | Can differ from 6-nitro | - | SNAr at 5/7 | - |

Note: Reactivity and property profiles can be influenced by specific reaction conditions and the presence of other substituents.

The distinct reactivity profile of this compound, particularly its enhanced susceptibility to nucleophilic attack at the 5 and 7 positions and its behavior in reactions like the one with formaldehyde, underscores the significant role of the nitro group's position in determining the chemical behavior of the indazole scaffold.

Advanced Spectroscopic and Structural Elucidation of 6 Nitroindazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used in the structural characterization of 6-nitroindazole and its derivatives.

Proton NMR (¹H NMR) for Indazole Ring Protons and Nitro-Group Effects

¹H NMR spectroscopy provides characteristic signals for the protons on the indazole ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effect of the nitro group at the 6-position . For this compound itself, ¹H NMR spectra in DMSO-d₆ show distinct signals corresponding to the indazole ring protons chemicalbook.com. The presence of the nitro group typically leads to deshielding effects on nearby protons, shifting their signals downfield.

For example, in N¹-(3-chloropropyl)-6-nitroindazole, the aromatic protons show a multiplet in the range of 7.86-8.35 ppm in CDCl₃ researchgate.net. Another derivative, 1-(2-bromoethyl)-6-nitro-1H-indazole, exhibits ¹H NMR signals in CDCl₃ at δ 8.46 (H-7), 8.19 (H-3), 8.05 (H-5), and 7.86 (H-4) ppm mdpi.com. The positions and splitting patterns of these signals are key to confirming the substitution pattern on the indazole ring.

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring and attached functional groups are diagnostic for structural confirmation arabjchem.orgnih.govnist.gov. The nitro group significantly affects the ¹³C chemical shifts of the carbons in the aromatic ring.

For N¹-(3-chloropropyl)-6-nitroindazole, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 118.7 (C-4), 120.4 (C-7), 122.2 (C-5), 126.1 (C-3a), 136.2 (C-6), 137.0 (C-3), and 135.7 (C-7a) ppm researchgate.net. In 1-(2-bromoethyl)-6-nitro-1H-indazole, the ¹³C NMR signals in CDCl₃ are observed at δ 146.8 (C7a), 139.0 (C6), 134.6 (C3), 127.0 (C3a), 122.1 (C4), 115.8 (C5), and 105.9 (C7) ppm mdpi.com. Comparing experimental ¹³C NMR data with predicted values or literature data for similar compounds is essential for verifying the proposed structure.

Interpretation of Chemical Shifts and Coupling Constants

The interpretation of chemical shifts (δ) and coupling constants (J) in NMR spectra is fundamental to structural elucidation chemicalbook.comnist.govnist.govpreprints.org. Chemical shifts are influenced by the electronic environment of the nucleus, with electron-withdrawing groups like the nitro group causing downfield shifts. Coupling constants, arising from spin-spin interactions between neighboring nuclei, provide information about the number of coupled nuclei and the dihedral angles between them.

For instance, the coupling constants for the protons on the indazole ring in this compound derivatives can help determine their relative positions. The splitting patterns (singlet, doublet, triplet, multiplet) indicate the number of neighboring protons. Analysis of these parameters allows for the precise assignment of each signal to a specific proton or carbon atom in the molecule.

2D-NMR Techniques for Isomer Differentiation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for resolving complex spectra and differentiating between structural isomers arabjchem.orgtandfonline.com. These techniques provide correlations between protons, carbons, and protons and carbons that are coupled through multiple bonds.

For example, 2D-NMR was used to confirm the structures of N¹-alkylindazoles and N²-alkylindazoles, which are isomers formed during the methylation of this compound derivatives rsc.org. HSQC and HMBC experiments can help assign signals in crowded regions of the spectrum and confirm the connectivity between carbon and hydrogen atoms, particularly in derivatives with complex substituents arabjchem.org.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies nih.govnih.govnih.gov. The presence of a nitro group in this compound and its derivatives is typically confirmed by strong absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds .

For N¹-(3-chloropropyl)-6-nitroindazole, the IR spectrum shows a band at 1532 cm⁻¹ attributed to the NO₂ group researchgate.net. Other characteristic bands in the IR spectra of this compound derivatives include those for C-N stretching, C=C stretching in the aromatic ring, and C-H stretching vibrations researchgate.netresearchgate.net. Comparing the observed IR bands with known values for specific functional groups helps to confirm the presence of these groups in the synthesized compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization nih.govnih.gov. This technique is crucial for confirming the molecular formula and structure of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound tutorchase.com.

Fragmentation patterns, resulting from the breakdown of the molecular ion into smaller daughter ions, provide additional structural information tutorchase.com. The masses of these fragment ions can suggest the presence of specific substructures within the molecule. For example, the FAB-Mass spectrum of N¹-(3-chloropropyl)-6-nitroindazole shows a molecular ion peak at m/z 239 [M⁺] researchgate.net. Analyzing the fragmentation pattern can help in understanding how the molecule breaks apart under ionization conditions, further supporting the proposed structure. Predicted mass spectra and fragmentation patterns can also be used for comparison drugbank.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules in the crystalline state. For this compound and its derivatives, this method provides crucial information about bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-stacking, which dictate the solid-state architecture.

Studies utilizing X-ray diffraction have been instrumental in confirming the structures of synthesized nitroindazole derivatives. For instance, the structure of a 3-ethoxycarbonalated nitroindazole was confirmed using X-ray crystallographic studies. researchgate.net Similarly, the structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole was established by single crystal X-ray analysis. researchgate.net The asymmetric unit of this compound contains two independent molecules, primarily differing in the orientations of their allyl substituents. researchgate.net The crystal packing involves slipped π-stacking of indazole units and weak C—H···O and C—H···Cl hydrogen bonds.

Another example is 1-Allyl-6-nitro-1H-indazole, where X-ray diffraction unambiguously confirmed its structure. researchgate.net The fused five- and six-membered rings are essentially coplanar, with the nitro group making a dihedral angle of 11.34° with the fused-ring system, resulting in a syn-periplanar conformation. researchgate.net The allyl group's plane is nearly perpendicular to the indazole system, indicated by a dihedral angle of 73.3°. researchgate.net In the crystal, molecules form extended tape motifs parallel to the c axis through non-classical C—H···O hydrogen bonds. researchgate.net

For a compound built from two fused five- and six-membered rings linked by an ethylene (B1197577) group and containing two nitro groups, X-ray analysis showed a dihedral angle of 39.74° between the indazole ring systems. iucr.org The nitro groups were tilted by 7.2° and 8.5° relative to the planes of the fused-ring systems. iucr.org Crystal packing in this case involves C—H···N and C—H···O hydrogen bonds, forming chains. iucr.org

Analysis of Torsion Angles and Hydrogen Bonding

Analysis of torsion angles derived from X-ray crystallographic data provides insights into the conformation of this compound derivatives, particularly concerning the orientation of substituents relative to the indazole core. For 1-Allyl-6-nitro-1H-indazole, the dihedral angle between the fused ring system and the nitro group is approximately 11.34°, leading to a syn-periplanar conformation. researchgate.net The allyl group's orientation is nearly perpendicular to the indazole system, with a dihedral angle of about 73.3°. researchgate.net In 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the allyl substituents in the two independent molecules within the asymmetric unit show differing orientations. researchgate.net

Hydrogen bonding plays a significant role in the crystal packing of nitroindazole derivatives, influencing their solid-state stability and interactions. For 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, weak C—H···O and C—H···Cl hydrogen bonds, along with π-stacking, contribute to the crystal structure. researchgate.net In 1-Allyl-6-nitro-1H-indazole, non-classical C—H···O hydrogen bonds link molecules into extended tape motifs. researchgate.net A related compound with two indazole systems linked by an ethylene group exhibits C—H···N and C—H···O hydrogen bonds, forming chains in the crystal. iucr.org

Co-crystallization with Biological Targets

Co-crystallization of this compound with biological targets allows for the direct visualization of binding interactions at the molecular level. This is particularly valuable in drug discovery and understanding the mechanism of action of nitroindazole-based compounds.

This compound has been co-crystallized with inducible nitric oxide synthase (iNOS). ebi.ac.ukrcsb.org The crystal structure of murine iNOS with this compound bound has been determined by X-ray diffraction at 2.85 Å resolution (PDB entry 1m8h). ebi.ac.ukrcsb.org Similarly, the co-crystal structure of human endothelial nitric oxide synthase (eNOS) with this compound bound has been determined at 1.96 Å resolution (PDB entry 1m9m). ebi.ac.uk These structures provide detailed information about how this compound interacts with the active sites of these enzymes, revealing key binding residues and conformational changes induced by inhibitor binding.

Furthermore, this compound has been used in fragment-based screening using X-ray crystallography to identify inhibitors of the bacterial sliding clamp (DNA polymerase III β subunit) from Escherichia coli. rcsb.org The co-crystal structure of the E. coli sliding clamp in complex with this compound (PDB entry 4N96) was determined at 1.70 Å resolution. rcsb.org This demonstrates the utility of co-crystallization in identifying and characterizing the binding of small molecules like this compound to potential antibacterial targets.

Electron Spin Resonance (ESR) Spectroscopy for Nitroreduction Processes

Electron Spin Resonance (ESR) spectroscopy is a technique used to detect and characterize species with unpaired electrons, such as radical anions formed during the reduction of nitro compounds. For this compound and its derivatives, ESR spectroscopy provides direct evidence of the formation of nitro anion radicals, which are often key intermediates in their biological activity and metabolic transformation.

Studies investigating the electrochemical behavior of nitroindazoles, including 5- and 6-nitroindazoles and their alkyl derivatives, have utilized ESR spectroscopy to examine nitroreduction processes. researchgate.netresearchgate.netarabjchem.org The electrochemical reduction of nitro compounds typically involves the transfer of one electron to form a nitro anion radical. ESR spectra of these radical anions provide information about the spin density distribution and the influence of substituents on the electronic structure of the radical.

Research on bis(nitroindazoles) has also employed ESR spectroscopy to corroborate the generation of a nitro anion radical as a first common step in their electrochemical reduction mechanisms, which was established by cyclic voltammetry. electrochemsci.org The ESR spectra showed comparable hyperfine splitting patterns, indicating similar radical species were formed, and the spectral linewidths were strongly influenced by radical-solvent interactions. electrochemsci.org This confirms the role of nitro anion radical formation in the redox behavior of nitroindazole systems.

Cyclic Voltammetry for Electrochemical Behavior

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule by measuring the current response as the potential is swept linearly between two limits and then reversed. For this compound and its derivatives, CV provides valuable information about their reduction potentials, the number of electrons transferred, and the nature of the electrochemical process (reversible or irreversible).

Studies on 5- and 6-nitroindazoles and their 1- and 2-alkyl substituted derivatives have extensively used cyclic voltammetry to investigate their electrochemical behavior, particularly the nitroreduction process. researchgate.netresearchgate.netarabjchem.org These studies have shown that the electrochemical behavior is influenced by the electronic distribution within the different classes of nitroindazoles. researchgate.netresearchgate.netarabjchem.org

Cyclic voltammetry data for N-1–H nitroindazoles have indicated their ability to form dimers. researchgate.netresearchgate.netarabjchem.org The nitro reduction process is often a crucial step for the biological activity of nitro compounds, and CV provides an accurate picture of these reduction processes as a function of the chemical structure. researchgate.netresearchgate.netarabjchem.org

In the study of bis(nitroindazoles), cyclic voltammetry was used to determine the electrochemical reduction mechanisms, establishing that the first step involves the generation of a nitro anion radical. electrochemsci.org CV studies have also been used to investigate the reactivity of nitro anion radicals of nitroindazole derivatives with species like glutathione. nih.govuchile.cl The changes in cyclic voltammograms, such as the decrease of the anodic peak and increase of the cathodic peak corresponding to the nitro anion radical, can indicate reactions with other molecules. nih.govuchile.cl

The electrochemical behavior of nitroindazole derivatives can be complex, involving processes like self-protonation of the nitro anion radical, which can be studied by CV in the presence of varying amounts of acid or base. uchile.cl CV, in conjunction with techniques like ESR and theoretical computations, provides a comprehensive understanding of the electronic distribution and reduction pathways of nitroindazoles. researchgate.netresearchgate.netarabjchem.org

Computational Chemistry and Molecular Modeling Studies of 6 Nitroindazole

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool used to investigate the electronic structure and properties of molecules, including 6-nitroindazole. This method allows for the prediction of various parameters that are crucial for understanding its behavior and potential applications.

Prediction of Thermodynamic Stability and Reactivity

DFT is recommended for predicting the stability and reactivity of compounds like this compound. Computational modeling, specifically DFT, can be used to assess the thermodynamic stability and reactivity. Stability data obtained from such calculations can inform the selection of synthetic pathways and appropriate storage conditions to prevent degradation. Comparative analysis with analogs, such as 5-nitroindazole (B105863), can help assess the effects of the nitro group's position on stability and reactivity.

Electronic Distribution and Nitroreduction Processes

DFT computations provide a detailed picture of the electronic distribution within nitroindazoles and their reduction processes. researchgate.net Understanding the electronic distribution is essential for comprehending the reactivity of the indazole nucleus. researchgate.net Nitroreduction processes are often critical steps for the biological activity of nitro compounds. researchgate.net DFT calculations, in conjunction with experimental techniques like cyclic voltammetry and electron spin resonance spectroscopy, can offer strong support for understanding the electronic distribution and reduction mechanisms of nitroindazoles. researchgate.net, electrochemsci.org, researchgate.net The presence of electroactive groups like the nitro group influences the reduction mechanisms. electrochemsci.org

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding conformation) of a molecule, such as this compound, when it binds to another molecule, like a protein target. This helps in understanding the potential interactions and binding affinity.

Prediction of Binding Conformations and Stability with Target Proteins

Molecular docking simulations are used to predict the binding conformations and assess the stability of ligand-protein complexes. nih.gov, nih.gov, worldscientific.com, worldscientific.com These simulations can reveal intricate interactions, including hydrogen bonds, electrostatic forces, and hydrophobic contacts, that contribute to the binding affinity. worldscientific.com, worldscientific.com Molecular dynamics simulations can further evaluate the stability of these complexes over time in a biological environment. nih.gov, worldscientific.com, worldscientific.com Studies have shown that molecular dynamics simulations of complexes involving indazole derivatives and target proteins can exhibit good equilibrium with minimal structural deviation. nih.gov, nih.gov

5ozyme-Specific NOS Inhibitor Design

Computational docking predictions, combined with crystallographic data, support a combined approach to isozyme-specific Nitric Oxide Synthase (NOS) inhibitor analysis and design. rcsb.org, nih.gov, acs.org Designing inhibitors that specifically target one of the three NOS isozymes is challenging due to the highly conserved active sites. rcsb.org, nih.gov, acs.org this compound has been studied in complex with inducible and endothelial NOS oxygenase domains using X-ray crystallography and computational docking. rcsb.org, nih.gov, acs.org These studies showed that nitroindazole inhibitors, including this compound, induce a conformational change in Glu371 within the NOS active site, altering its molecular recognition properties. rcsb.org, nih.gov, acs.org The binding affinity of these inhibitors can be influenced by factors such as pi-stacking interactions with the heme group and the replacement of hydrogen bonds. rcsb.org, nih.gov, acs.org Computational docking predictions have been found to match crystallographic results regarding inhibitor-binding orientations and the induced conformational change. rcsb.org, nih.gov, acs.org While this compound exhibits weaker NOS inhibition compared to 7-nitroindazole (B13768), these studies highlight the importance of nitro group positioning for interactions with the NOS active site.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over a period, MD can provide insights into the conformational changes, stability, and interactions of a compound like this compound in various environments, such as in solution or bound to a target protein.

Studies involving indazole derivatives, including those with nitro substitutions, have utilized MD simulations to assess the stability of ligand-protein complexes. For instance, MD simulations were employed to evaluate the stability of complexes formed between indazole derivatives and target proteins in the context of potential anticancer agents. These simulations can highlight consistent and robust binding of compounds within protein binding sites over time. worldscientific.com In another study focusing on antileishmanial candidates, molecular dynamics simulations were performed on a complex involving a 3-chloro-6-nitro-1H-indazole derivative bound to the Leishmania trypanothione (B104310) reductase enzyme (TryR) to understand its structural and intermolecular affinity stability in a biological environment. The studied complex reportedly remained in good equilibrium with a structure deviation of approximately 1–3 Å during the 50 ns simulation. nih.gov Post-simulation analyses, such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), are typically performed to explore protein-ligand conformation and structural fluctuations during the simulation period. nih.gov

DFT-Based Structure-Activity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can predict various properties, including stability, reactivity, and electronic distribution, which are crucial for understanding the structure-activity relationships (SAR) of compounds like this compound.

DFT studies have been conducted on nitroindazole derivatives to understand their electronic properties and reactivity. For example, DFT calculations using methods like B3LYP have been applied to study the reactivity between alkyl nitroindazole molecules and aryl acetonitrile (B52724) molecules. arpgweb.com These studies aim to establish a correlation between the molecular structure of indazole derivatives and their reactivities, providing insights into the influence of the nitro group on different positions of the indazole nucleus. arpgweb.com DFT can help in predicting the geometric and electronic properties of compounds, assisting in understanding and explaining the electronic distribution within these molecules. arpgweb.com This theoretical approach can complement experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a clear representation of electronic distribution and understand indazole nucleus reactivity. arpgweb.comacs.org

MM/GBSA Binding Free Energy Estimation

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a computational method used to estimate the binding free energy between a ligand (such as this compound or its derivatives) and a receptor (such as a protein). This method re-validates binding affinities predicted by docking studies and provides a more sophisticated approach to understand the thermodynamics of binding.

MM/GBSA calculations are often performed on snapshots extracted from Molecular Dynamics simulation trajectories to calculate the binding free energy. innovareacademics.inresearchgate.net The binding free energy (ΔGbind) is typically calculated using equations that consider the change in energy between the complex, the isolated receptor, and the isolated ligand in both gas phase and solution. mdpi.com

ΔGbind = Gcomplex − Greceptor − Gligand mdpi.com ΔGbind = ΔEgas + ΔGsol − TΔS mdpi.com

Here, ΔEgas includes internal energy, electrostatic energy, and Van der Waals energy changes, while ΔGsol represents the solvation free energy change, and TΔS is the entropic contribution. mdpi.com

Studies on indazole derivatives have utilized MM/GBSA to assess the stability and binding affinity of these compounds to target proteins. For instance, in the study on antileishmanial candidates, MM/GBSA binding free energies illustrated the high stability of the complex formed between a 3-chloro-6-nitro-1H-indazole derivative and the TryR enzyme, with a reported net binding energy score of -40.02 kcal/mol. nih.gov The intermolecular interactions contributing to this binding energy can include Van der Waals and electrostatic energies, as well as non-polar solvation energy. nih.gov MM/GBSA results can be in good agreement with experimental studies and molecular docking results, providing further validation of the predicted binding interactions. nih.gov

Here is a table summarizing some conceptual data points relevant to these computational methods based on the search results:

| Computational Method | Application to this compound (or derivatives) | Key Findings/Output | Relevant Source(s) |

| Molecular Dynamics (MD) | Studying stability of ligand-protein complexes (e.g., with TryR enzyme) | Complex remained in good equilibrium (~1-3 Å deviation), highlights stable binding. nih.gov | nih.gov, worldscientific.com |

| DFT-Based Analysis | Predicting stability, reactivity, and electronic distribution; SAR studies. | Understanding influence of nitro group; correlation between structure and reactivity. arpgweb.com | arpgweb.com, acs.org |

| MM/GBSA Binding Free Energy | Estimating binding affinity of ligand-protein complexes (e.g., with TryR enzyme). | High stability indicated by favorable binding energy score (e.g., -40.02 kcal/mol). nih.gov | nih.gov, mdpi.com |

Biological and Pharmacological Research Applications of 6 Nitroindazole

Nitric Oxide Synthase (NOS) Inhibition

6-Nitroindazole is recognized for its ability to inhibit nitric oxide synthase enzymes, which are crucial for the production of nitric oxide (NO), a signaling molecule involved in numerous physiological processes. chemimpex.com While this compound exhibits weaker NOS inhibition compared to its positional isomer, 7-nitroindazole (B13768) (7-NI), it has been shown to inhibit both constitutive and inducible NOS isoforms. nih.gov

This compound primarily exerts its effects through the inhibition of NOS enzymes, particularly the neuronal isoform (nNOS). chemimpex.comontosight.ai By inhibiting nNOS, it aids in elucidating the effects of NO on neuronal signaling pathways. chemimpex.com Studies investigating the mechanism of action of nitroindazoles, including this compound, suggest they interact with the heme-iron of NOS, preventing oxygen binding. nih.gov This interaction can induce a conformational change in a key glutamate (B1630785) residue within the enzyme's active site, altering its molecular recognition properties. acs.org

By inhibiting NOS enzymes, this compound can modulate the levels of nitric oxide, thereby influencing various physiological processes. chemimpex.com Modulating NO levels is highly desirable for medical applications and understanding basic physiology. acs.org

The modulation of nitric oxide levels by this compound has implications for processes such as vasodilation, neurotransmission, and immune response. chemimpex.com NO is a critical signaling molecule in these systems. nih.gov For instance, NO is known to mediate vasodilation of blood vessels and communication between nervous system cells. nih.gov While 7-nitroindazole has been more extensively studied for its effects on cerebral vasodilation related to neuronal NO, the principle of NOS inhibition by nitroindazoles like this compound suggests a similar potential to impact vascular tone and neuronal activity. ahajournals.org

Modulation of Nitric Oxide Levels and Physiological Processes

Therapeutic Potential and Drug Discovery

This compound and its derivatives have been explored for their therapeutic potential, particularly in the context of drug discovery for various conditions, including cancer. chemimpex.comresearchgate.net

Compounds derived from this compound have shown promise for their anticancer properties and antitumor activity. Studies have indicated that derivatives of nitroindazoles can inhibit various cancer cell lines. The indazole scaffold itself is considered a privileged structure in medicinal chemistry and indazole compounds possess potential anticancer activity. researchgate.net

Research findings have demonstrated that derivatives of this compound can exhibit antiproliferative activity against selected cancer cell lines. researchgate.net For example, new substituted benzo[g]indazoles with a 6-nitro group have shown IC₅₀ values between 5–15 μM against the lung carcinoma cell line NCI-H460. researchgate.net Another study on 6-substituted aminoindazole derivatives reported a compound with potent anti-proliferative activity (IC₅₀ value of 0.4 ± 0.3 μM) in human colorectal cancer cells (HCT116). nih.govrsc.org

Here is a table summarizing some findings on the antiproliferative activity of this compound derivatives:

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[g]indazoles with 6-nitro | NCI-H460 | 5–15 | researchgate.net |

| 6-substituted aminoindazole derivative | HCT116 | 0.4 ± 0.3 | nih.govrsc.org |

The anticancer potential of this compound derivatives is linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. mbimph.com The mechanism involves the modulation of signaling pathways associated with cell survival and death. Studies on derivatives have shown promising results in inhibiting tumor growth.

For instance, a study on a this compound derivative (NDHL) in human prostate carcinoma cells (DU-145 and LNCaP) demonstrated a significant reduction in cell proliferation and an increase in cell apoptosis. nih.gov Treatment with NDHL significantly increased the proportion of DU-145 cells in the G1 phase of the cell cycle and increased the expression of cyclin D1 and p21. nih.gov Apoptosis in DU-145 cells increased significantly with increasing concentrations of NDHL. nih.gov

Here is a table illustrating the effect of a this compound derivative (NDHL) on DU-145 cell apoptosis:

| NDHL Concentration (µM) | Apoptotic Cells (%) | Reference |

| Control | 1.98 | nih.gov |

| 2.5 | 8.43 | nih.gov |

| 5 | 16.76 | nih.gov |

| 10 | 39.45 | nih.gov |

| 20 | 57.89 | nih.gov |

Another study on 2-alkyl-6-nitroindazole derivatives indicated that they can trigger apoptosis and arrest cells in the G2/M phase of the cell cycle. mbimph.com The inhibition of cell proliferation can also be mediated through the modulation of protein kinases. google.com

Anticancer Properties and Antitumor Activity

Modulation of Cell Survival and Death Signaling Pathways

Research indicates that this compound and its derivatives can influence cell survival and death signaling pathways, particularly in the context of cancer research. Studies have shown that derivatives of nitroindazoles can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death. For instance, a derivative of this compound, (11R)-13-(this compound)-11,13-dihydroludartin (NDHL), significantly reduced cell proliferation and increased apoptosis in human prostate carcinoma cells (DU-145 and LNCaP) in vitro. Treatment with NDHL also led to a significant increase in reactive oxygen species (ROS) formation in DU-145 cells. nih.gov Furthermore, NDHL significantly increased the proportion of DU-145 cells in the G1 phase of the cell cycle and increased the expression of cyclin D1 and p21. nih.gov

| Compound | Cell Line | Effect on Proliferation | Effect on Apoptosis | Effect on ROS | Cell Cycle Arrest |

|---|---|---|---|---|---|

| NDHL (a this compound derivative) | DU-145 | Reduced nih.gov | Increased nih.gov | Increased nih.gov | G1 phase arrest nih.gov |

| NDHL (a this compound derivative) | LNCaP | Reduced nih.gov | Not specified in source | Not specified in source | Not specified in source |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism that plays a significant role in immunosuppression, particularly in the tumor microenvironment. rsc.org IDO1 has emerged as an attractive therapeutic target for cancer immunotherapy. nih.gov Research has explored this compound derivatives as potential inhibitors of IDO1 activity. A study on 6-substituted aminoindazole derivatives, designed as IDO1 inhibitors, found that compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (a derivative) showed moderate inhibition activity of IDO1 towards the HCT116 cell line. rsc.orgrsc.org This compound also suppressed IDO1 protein expression and its suppressive activity in HCT116 cells was related to G2/M cell cycle arrest. rsc.org Molecular modeling suggested that this derivative fitted well into the IDO1 active site. rsc.orgrsc.org

| Compound (Derivative) | Target Enzyme | Cell Line | Effect on Enzyme Activity | IC50 |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | HCT116 | Moderate inhibition rsc.orgrsc.org | 0.4 ± 0.3 μM (anti-proliferative activity) rsc.org |

Antimicrobial Activities

This compound and its derivatives have demonstrated promising antimicrobial properties against various microbial strains, including bacteria and fungi. e3s-conferences.orgarcjournals.org In vitro studies have indicated significant antibacterial and antifungal activities. e3s-conferences.orgarcjournals.orgresearchgate.net

Antibacterial Activity

Studies have reported the antibacterial activity of this compound derivatives. For example, a series of 4-thiazolidine derivatives synthesized from this compound showed antibacterial activity against selected bacteria, with reported minimal inhibition concentration (MIC) values. e3s-conferences.orgarcjournals.orgresearchgate.net Another series of 2-azetidinone derivatives of 6-nitro-1H-indazole also exhibited antibacterial activity against selected microorganisms. researchgate.net Structure-activity relationship studies suggest that the presence of electron-withdrawing groups can be essential for these activities, with strong electron-withdrawing groups exhibiting more potency. e3s-conferences.org

| Compound Type (Derivative) | Starting Material | Tested Bacteria | Activity Reported |

|---|---|---|---|

| 4-thiazolidine derivatives e3s-conferences.orgarcjournals.org | This compound e3s-conferences.orgarcjournals.org | Selected bacteria e3s-conferences.orgarcjournals.orgresearchgate.net | Antibacterial activity e3s-conferences.orgarcjournals.orgresearchgate.net |

| 2-azetidinone derivatives researchgate.net | 6-nitro-1H-indazole researchgate.net | Selected microorganisms researchgate.net | Antibacterial activity researchgate.net |

Antifungal Activity

Similar to antibacterial activity, this compound derivatives have also shown antifungal properties. e3s-conferences.orgarcjournals.orgresearchgate.net Studies evaluating 4-thiazolidine derivatives of this compound have reported their antifungal activity against various fungi with corresponding MIC values. e3s-conferences.orgarcjournals.orgresearchgate.net Additionally, 2-azetidinone derivatives synthesized from 6-nitro-1H-indazole were screened and showed antifungal activity. researchgate.net

| Compound Type (Derivative) | Starting Material | Tested Fungi | Activity Reported |

|---|---|---|---|

| 4-thiazolidine derivatives e3s-conferences.orgarcjournals.org | This compound e3s-conferences.orgarcjournals.org | Selected fungi e3s-conferences.orgarcjournals.orgresearchgate.net | Antifungal activity e3s-conferences.orgarcjournals.orgresearchgate.net |

| 2-azetidinone derivatives researchgate.net | 6-nitro-1H-indazole researchgate.net | Selected microorganisms researchgate.net | Antifungal activity researchgate.net |

Antiprotozoal and Antiparasitic Activities

Research indicates that indazole derivatives, including those related to this compound, possess antiprotozoal activity. mdpi.commdpi.com

Antileishmanial Activity

Studies have specifically investigated the antileishmanial activity of nitroindazole derivatives. For instance, 1,2,3-triazole regioisomers obtained by coupling this compound with 1,2,3-triazoles via Huisgen cycloaddition have shown antileishmanial activity. Furthermore, novel 3-chloro-6-nitro-1H-indazole derivatives were tested for in vitro antileishmanial activity against different Leishmania species, including L. infantum, L. tropica, and L. major. nih.gov The inhibitory potency of these derivatives was found to be dependent on the Leishmania species. nih.gov Some derivatives exhibited strong to moderate activity against L. infantum. nih.gov Molecular docking studies have explored the binding of active derivatives with Leishmania infantum trypanothione (B104310) reductase (TryR), an enzyme selected as a target based on previous research with indazole derivatives. nih.gov